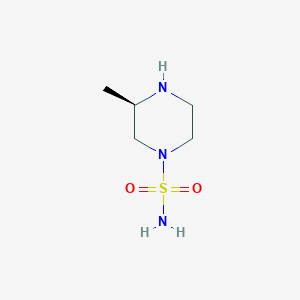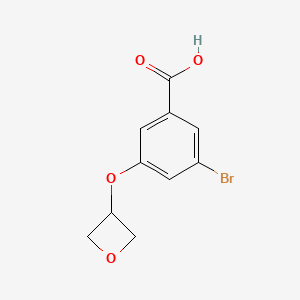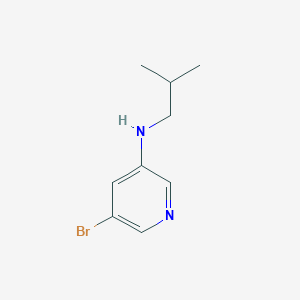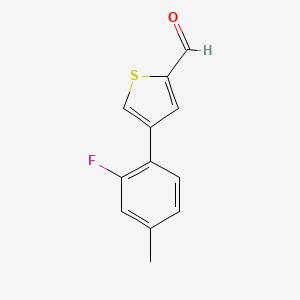
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which are attributed to the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the biological activity and physical properties of the compound .
Preparation Methods
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves several steps. One common method involves the reaction of 3,4-diaminopyridine with 3-(trifluoromethoxy)benzaldehyde under specific conditions. The reaction typically requires a catalyst and a solvent, such as ethanol or methanol, and is carried out at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine a valuable compound in drug discovery . In industry, it is used in the development of agrochemicals and other functional materials .
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is unique due to the presence of both the trifluoromethoxy group and the pyridine moiety. Similar compounds include other trifluoromethylpyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,5-dichloro-2,4,6-trifluoropyridine . These compounds share similar physicochemical properties but differ in their specific applications and biological activities. The unique combination of the trifluoromethoxy group and the pyridine moiety in this compound makes it particularly valuable in certain applications, such as drug discovery and agrochemical development .
Properties
Molecular Formula |
C12H10F3N3O |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
InChI Key |
PDDHETQJLAZQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)






